4'-Azidouridine

Antiviral Hepatitis C Virus Nucleoside Analog

4'-Azidouridine is a 4'-modified uridine analog bearing a click-chemistry-reactive azide group for CuAAC/SPAAC bioconjugation. The parent nucleoside is inactive in cellular antiviral assays, but its triphosphate potently inhibits HCV NS5B polymerase, making it an ideal ProTide prodrug scaffold. • Click Chemistry: Azide handle for site-specific RNA labeling (fluorophores, biotin). • Antiviral R&D: Core scaffold for phosphoramidate ProTide prodrugs targeting HCV, RSV, Influenza. • Quality: ≥98% purity, DMSO-soluble (100 mg/mL), cold-chain shipped.

Molecular Formula C9H11N5O6
Molecular Weight 285.21 g/mol
CAS No. 139442-01-6
Cat. No. B190054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Azidouridine
CAS139442-01-6
Synonyms4'-azidouridine
AZU nucleoside
Molecular FormulaC9H11N5O6
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
InChIInChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1
InChIKeyFHPJZSIIXUQGQE-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Azidouridine Identity and Specifications


4'-Azidouridine (4'-C-Azidouridine, AZU) is a synthetic 4'-modified ribonucleoside analogue of uridine [1], with a molecular weight of 285.21 g/mol and the molecular formula C9H11N5O6 . The compound is a solid soluble in DMSO at up to 100 mg/mL (350.62 mM, with ultrasonic assistance) . Its most significant chemical feature is the 4'-azido group, which confers two distinct utilities: (1) as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition click chemistry , and (2) as a key pharmacophore in antiviral drug discovery, where intracellular phosphorylation yields a potent RNA chain terminator [2].

ProTide prodrug development scaffold
Parent nucleoside inactivity enables ProTide activation strategy
HCV polymerase enzymology tool
Triphosphate form for chain termination studies
Bioorthogonal click chemistry handle
4'-Azido group for CuAAC/SPAAC conjugation

Why 4'-Azidouridine Is Irreplaceable


Generic substitution fails for 4'-azidouridine due to a critical dichotomy in its biological activity. As a parent nucleoside, 4'-azidouridine is inactive in cellular antiviral assays against Hepatitis C Virus (HCV) [1], in stark contrast to its direct analog 4'-azidocytidine (AZC, R1479), which demonstrates potent cellular anti-HCV activity [2]. However, once phosphorylated to its triphosphate form, 4'-azidouridine is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase [3]. This means 4'-azidouridine serves a highly specific research purpose: it is a foundational core scaffold for ProTide prodrug development, where its intracellular delivery can be 'unlocked' to reveal antiviral potency [4]. Furthermore, its chemical utility as a click chemistry reagent due to the azide moiety at the 4'-position cannot be replicated by non-azido uridine analogs, making it irreplaceable in bioconjugation workflows.

Cellular HCV assay mismatch
4'-Azidocytidine is active in cell-based replicon assays; 4'-azidouridine requires ProTide activation to show antiviral effect. Direct substitution for cellular screening may not yield comparable endpoints.
Bioconjugation incompatibility
Non-azido uridine analogs (e.g., 4'-methyluridine) lack the bioorthogonal click handle, precluding RNA labeling and pull-down workflows.
Prodrug scaffold specificity
The chain-termination profile of 4'-azidouridine triphosphate may not transfer to other nucleoside scaffolds; validate polymerase inhibition for each analog.

4'-Azidouridine: Comparison with Key Analogs


HCV Cellular Activity vs. 4'-Azidocytidine

In the HCV subgenomic replicon assay, 4'-azidouridine (AZU) fails to inhibit viral replication, whereas 4'-azidocytidine (AZC) is a potent inhibitor. This demonstrates that the parent nucleoside AZU is inactive in cell culture against HCV [1]. .

HCV cellular activity
Head-to-head
4'-Azidouridine: No inhibition detected
vs
4'-Azidocytidine: Active inhibitor
For cell-based HCV inhibition, use 4'-azidocytidine; 4'-azidouridine fits prodrug design.
HCV 1b subgenomic replicon assay
Antiviral Hepatitis C Virus Nucleoside Analog

HCV NS5B Polymerase Inhibition

Despite the parent nucleoside's cellular inactivity, the corresponding 4'-azidouridine triphosphate (AZU-TP) is a potent inhibitor of the isolated HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator [1].

NS5B polymerase inhibition
Class-level
Triphosphate form inhibits RNA synthesis
Enzymatic assay
Supports chain terminator use for polymerase mechanistic studies.
Isolated HCV NS5B polymerase; triphosphate preparation required
Antiviral Enzymology HCV Polymerase

ProTide Prodrug Anti-HCV Potency

Application of phosphoramidate ProTide technology to 4'-azidouridine converts the inactive nucleoside into a series of active antiviral agents. Several synthesized ProTides demonstrated sub-micromolar inhibition of HCV in cell culture, with no detectable cytotoxicity observed in these assays [1]. This represents a functional gain of >2 orders of magnitude in potency compared to the inactive parent compound.

ProTide activation
Head-to-head
4'-Azidouridine parent: Inactive
vs
ProTide derivatives: Reported sub-μM EC50
Reported >2 orders of magnitude gain in cellular activity via ProTide approach.
22 ProTides tested; no cytotoxicity observed in assay
Antiviral Prodrug ProTide HCV

Bioorthogonal Labeling via Click Chemistry

4'-Azidouridine contains an azide group at the 4'-position of the ribose, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing molecules or strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN groups . This bioorthogonal reactivity is absent in native uridine or non-azido 4'-substituted analogs like 4'-methyluridine.

Click chemistry handle
Data to verify
4'-Azido group present
vs
Non-azido analogs: no reactivity
Enables CuAAC/SPAAC bioconjugation for RNA labeling; non-azido analogs lack this utility.
Structural feature; experimental validation recommended
Click Chemistry Bioconjugation Chemical Biology

4'-Azidouridine Validated Research Applications


ProTide Antiviral Prodrug Design

Based on evidence that 4'-azidouridine is inactive as a nucleoside but its triphosphate is a potent HCV polymerase inhibitor [1], this compound is an ideal core scaffold for applying phosphoramidate ProTide technology to create patentable, sub-micromolar anti-HCV agents [2]. Researchers should procure this compound for programs focused on nucleotide prodrug design targeting HCV, RSV, or Influenza.

Viral Polymerase Inhibition Studies

Given that 4'-azidouridine triphosphate potently inhibits HCV NS5B polymerase activity while the parent nucleoside does not [3], this compound is specifically required for in vitro enzymatic assays designed to study chain termination mechanisms, nucleotide incorporation kinetics, and resistance profiling of viral RNA polymerases. It serves as a critical tool to validate intracellular phosphorylation pathways.

Bioorthogonal RNA Labeling

Due to the presence of the 4'-azido group, which is click-chemistry reactive (CuAAC and SPAAC) , 4'-azidouridine is uniquely suited for the synthesis of modified RNA oligonucleotides. Applications include the site-specific attachment of fluorophores, biotin, or other reporter molecules for RNA localization, RNA-protein interaction mapping, and the development of diagnostic probes.

Application
Selection Property
Validation Focus
ProTide prodrug design
Parent nucleoside inactivity; ProTide activation leads to antiviral effect
Intracellular activation and replicon inhibition endpoints
Viral polymerase enzymology
Triphosphate chain-termination activity against NS5B
Polymerase inhibition and chain-termination endpoints
Bioorthogonal RNA labeling
4'-Azido group for click chemistry
Conjugation efficiency and RNA stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Azidouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.